molecular formula C22H18N2O2S B12714178 99TC0Y7Hir CAS No. 791590-89-1

99TC0Y7Hir

Cat. No.: B12714178
CAS No.: 791590-89-1
M. Wt: 374.5 g/mol
InChI Key: SYGWYBOJXOGMRU-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

99TC0Y7Hir undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

99TC0Y7Hir has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 99TC0Y7Hir involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This can lead to various downstream effects, depending on the biological pathway involved .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 99TC0Y7Hir include other isoquinoline derivatives and related structures. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it a valuable compound for various applications, particularly in fields where its specific interactions and effects are desired .

Properties

CAS No.

791590-89-1

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

14-[2-(dimethylamino)ethyl]-3-thia-14-azapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1,4,6,8,10,12(20),16,18-octaene-13,15-dione

InChI

InChI=1S/C22H18N2O2S/c1-23(2)10-11-24-21(25)15-8-5-7-14-19(15)17(22(24)26)12-16-13-6-3-4-9-18(13)27-20(14)16/h3-9,12H,10-11H2,1-2H3

InChI Key

SYGWYBOJXOGMRU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=C4C(=CC(=C32)C1=O)C5=CC=CC=C5S4

Origin of Product

United States

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